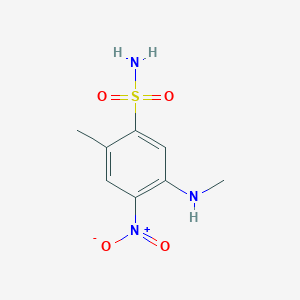

2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C8H11N3O4S |

|---|---|

Molecular Weight |

245.26 g/mol |

IUPAC Name |

2-methyl-5-(methylamino)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C8H11N3O4S/c1-5-3-7(11(12)13)6(10-2)4-8(5)16(9,14)15/h3-4,10H,1-2H3,(H2,9,14,15) |

InChI Key |

LPAHTQCWLJCWEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N)NC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Raw Material Selection and Initial Sulfonation

The synthesis begins with p-nitrotoluene as the precursor, which undergoes sulfonation using chlorosulfonic acid. This step introduces a sulfonyl chloride group at the second position of the aromatic ring, which is critical for subsequent transformations.

Note: The high reactivity of chlorosulfonic acid ensures rapid sulfonation with minimal byproducts, making this step suitable for industrial scale.

Hydrogenation Reduction to Amino Derivative

The nitro group in 2-methyl-5-nitrobenzenesulfonyl chloride is reduced to an amino group via catalytic hydrogenation, which is a critical step for producing the sulfonamide.

Post-reaction processing involves washing with water to remove impurities, concentrating the organic phase, and further purification steps such as washing with ethanol, dissolving in triethylamine, and final concentration to isolate 2-methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide .

| Data | Observations |

|---|---|

| Yield | Typically high, around 80–85% based on literature (see) |

| Purity | High purity (>99%) achievable with proper washing and purification |

Key Process Parameters and Optimization

| Step | Parameter | Range | Notes |

|---|---|---|---|

| Sulfonation | Stirring speed | 800–1000 rpm | Ensures uniform reaction |

| Reaction temperature | 100–150°C | Controls sulfonation rate | |

| Molar ratio (nitrotoluene: chlorosulfonic acid) | 1:1.2–1.5 | Optimized for high yield and minimal byproducts | |

| Hydrogenation | Temperature | 0–150°C | Lower temperatures favor selectivity |

| Pressure | 0.1–2.0 MPa | Sufficient for complete reduction | |

| Reaction time | 3–24 hours | Longer times ensure complete conversion |

Summary of the Overall Synthetic Route

| Step | Reaction | Key Conditions | Outcome |

|---|---|---|---|

| 1 | Sulfonation of p-nitrotoluene | Chlorosulfonic acid, 100–150°C | 2-methyl-5-nitrobenzenesulfonyl chloride |

| 2 | Catalytic hydrogenation | H₂, catalyst, 0–150°C, 0.1–2.0 MPa | 2-methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide |

Advantages of the Described Method

- Short synthetic route minimizes production time.

- High product purity due to efficient washing and purification steps.

- Industrial feasibility owing to the use of readily available raw materials and standard catalytic hydrogenation techniques.

- Selective reactions reduce byproduct formation, simplifying downstream purification.

Data Table: Summary of Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Reduction: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-Methyl-5-(methylamino)-4-aminobenzene-1-sulfonamide, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide group.

Biology: It can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain bacterial enzymes.

Industry: The compound can be used in the synthesis of dyes and pigments, as well as in the production of other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication.

Comparison with Similar Compounds

Structural and Substituent Variations

Physicochemical Properties

- Solubility: The methylamino group in the target compound enhances water solubility compared to the chloro analog (5-chloro derivative) . However, it is less soluble than 4-amino-3-nitrobenzenesulfonamide due to the bulkier methyl group .

- Hydrogen Bonding: The sulfonamide (-SO₂NH₂) and methylamino (-NHCH₃) groups enable strong intermolecular hydrogen bonding, as observed in crystal structures of related sulfonamides .

Research Findings and Data Tables

Table 1: Crystallographic Data for Selected Sulfonamides

Biological Activity

2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide, also known as 5-amino-2-methyl-4-nitrobenzenesulfonamide , is a sulfonamide compound with significant biological activity, particularly in the field of medicinal chemistry. The compound's structure includes a sulfonamide group, an amino group, and a nitro group attached to a substituted benzene ring, which contributes to its reactivity and potential therapeutic applications.

- Molecular Formula : C₇H₈N₂O₄S

- Molecular Weight : Approximately 231.23 g/mol

The presence of the sulfonamide moiety allows this compound to mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. This mimicry is central to its mechanism of action against bacterial infections.

The primary biological activity of 2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide is attributed to its ability to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a vital role in the synthesis of folate in bacteria. By blocking this enzyme, the compound disrupts folate metabolism, inhibiting bacterial growth and replication.

Biological Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been shown to effectively inhibit the growth of various bacteria by targeting enzymes involved in folate metabolism. The following table summarizes some key findings related to its biological activity:

| Study | Bacterial Strain | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Study 1 | E. coli | 15.3 | Inhibition of dihydropteroate synthetase |

| Study 2 | S. aureus | 12.7 | Inhibition of folate synthesis |

| Study 3 | P. aeruginosa | 20.5 | Disruption of nucleic acid synthesis |

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that 2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with lower IC₅₀ values indicating higher potency compared to other sulfonamides .

- Enzyme Inhibition Studies : Research has shown that this compound competes with PABA for binding sites on dihydropteroate synthetase, effectively reducing the enzyme's activity and thus inhibiting bacterial growth.

- Structural Activity Relationship (SAR) : Investigations into the structural features have indicated that modifications to the amino and nitro groups can enhance antibacterial activity, suggesting a pathway for developing more potent derivatives .

Applications in Medicinal Chemistry

The compound's ability to inhibit bacterial growth positions it as a valuable candidate for developing new antimicrobial agents. Its structural characteristics allow for further modifications that could enhance efficacy or broaden its spectrum of activity against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.